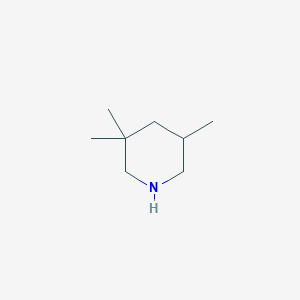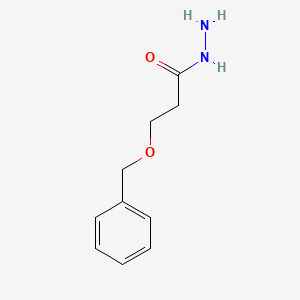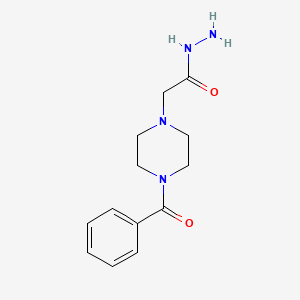![molecular formula C14H21NO4 B3382974 tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate CAS No. 380225-70-7](/img/structure/B3382974.png)
tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Overview
Description
“tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate” is a compound that has been studied in the context of enzymatic kinetic resolution . It is a key intermediate to chiral organoselenanes and organotelluranes . The compound is resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
Synthesis Analysis
The synthesis of “this compound” involves an enzymatic kinetic resolution via a lipase-catalyzed transesterification reaction . Several reaction conditions were investigated in the study . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily its enzymatic kinetic resolution via a lipase-catalyzed transesterification reaction . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .Scientific Research Applications
Environmental Fate and Biodegradation Research on the environmental fate and biodegradation of tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate, or similar compounds like ethyl tert-butyl ether (ETBE), highlights their biodegradation potential in soil and groundwater. Microorganisms capable of degrading ETBE, which shares structural similarities with the target compound, have been identified, pointing towards the potential for bioremediation applications. These organisms degrade ETBE primarily aerobically, producing various intermediates before complete mineralization. The presence of specific genes, like ethB, suggests a detailed metabolic pathway for ether oxygenates' biodegradation. Such findings indicate the potential for developing bioremediation strategies targeting similar compounds in contaminated environments (Thornton et al., 2020).
Advanced Oxidation Processes Research on methyl tert-butyl ether (MTBE) decomposition, a compound structurally related to this compound, provides insights into advanced oxidation processes for environmental cleanup. The study demonstrated the effectiveness of radio frequency (RF) plasma reactors in decomposing MTBE by adding hydrogen, converting it into simpler molecules like methane, ethylene, and acetylene. This research showcases the potential of using advanced oxidation technologies for the efficient removal of ether oxygenates from the environment, suggesting similar applications for related compounds (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants The study of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), provides a foundation for understanding the environmental occurrence, fate, human exposure, and toxicity of similar compounds. SPAs, used to retard oxidative reactions in various products, have been detected in different environmental matrices and human samples. Research on SPAs, their transformation products, and their potential toxicity highlights the need for ongoing investigation into the environmental and health impacts of related compounds, including this compound (Liu & Mabury, 2020).
Mechanism of Action
Future Directions
The future directions for research on “tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate” could include further exploration of its synthesis and resolution, as well as potential applications in the synthesis of chiral organoselenanes and organotelluranes . Further studies could also investigate its physical and chemical properties, safety and hazards, and potential uses in various fields.
properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(16)12-10(7-6-8-11(12)18-5)15-13(17)19-14(2,3)4/h6-9,16H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJQWCAYCRAIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168902 | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380225-70-7 | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380225-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B3382911.png)
![Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide](/img/structure/B3382917.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3382927.png)
![2-chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3382933.png)
![4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3382938.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3382939.png)
![2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide](/img/structure/B3382948.png)

![Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B3382956.png)
![4-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382967.png)
